EPHA4 Affinity and Selectivity Profile
123C4 binds to the EPHA4 ligand-binding domain with a KD of 0.42 μM and exhibits 10-fold selectivity over the most closely related receptor, EPHA3, which has a KD of 4.55 μM under the same experimental conditions [1]. No detectable binding to EPHA2 was observed [1]. This selectivity profile is a key differentiator from other EPHA4-targeting agents that may exhibit broader ephrin receptor cross-reactivity.
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | KD (EPHA4-LBD) = 0.42 μM; KD (EPHA3-LBD) = 4.55 μM; KD (EPHA2-LBD) = no binding |
| Comparator Or Baseline | EPHA3-LBD (KD = 4.55 μM); EPHA2-LBD (KD = no binding) |
| Quantified Difference | 10-fold selectivity for EPHA4 over EPHA3; inactive against EPHA2 |
| Conditions | Isothermal titration calorimetry (ITC) using recombinant EPHA4, EPHA3, and EPHA2 ligand-binding domains |
Why This Matters
Procurement of an EPHA4 agonist with defined selectivity is essential for experiments where off-target activation of EPHA3 or EPHA2 would confound interpretation of EPHA4-specific signaling pathways.
- [1] Wu B, et al. Potent and Selective EphA4 Agonists for the Treatment of ALS. Cell Chem Biol. 2017;24(3):293-305. View Source
